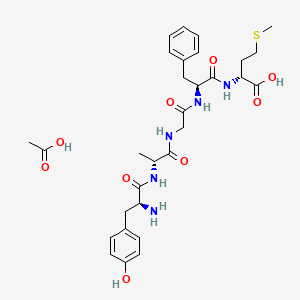

H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H

Description

Chemical Identity and Nomenclature

This compound exhibits a precise molecular composition with the formula C32H45N5O11S, corresponding to a molecular weight of 707.8 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical designation being L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-D-methionine acetic acid. The peptide sequence employs standard single-letter amino acid codes, represented as YAGFM, where each letter corresponds to the respective amino acid residue in sequential order. The presence of D-amino acids at positions 2 and 5 represents a fundamental departure from naturally occurring peptide stereochemistry, conferring unique biochemical properties to the molecule.

The acetate salt formation significantly influences the compound's physicochemical characteristics, particularly regarding solubility and stability in aqueous solutions. The acetic acid component forms ionic interactions with the basic amino groups present in the peptide backbone, resulting in enhanced water solubility compared to the free base form. This salt formation also contributes to improved crystallization properties and provides a standardized counterion for analytical and research applications. The compound maintains its peptide bond integrity while benefiting from the stabilizing effects of the acetate counterion, which helps prevent degradation during storage and handling procedures.

Historical Development and Discovery Context

The development of this compound emerged from systematic research efforts aimed at creating metabolically stable analogs of naturally occurring enkephalins. The foundational discovery of enkephalins by John Hughes, Hans Kosterlitz, and colleagues in 1975 established the scientific framework for understanding endogenous opioid peptides and their physiological functions. This groundbreaking work initiated extensive research programs focused on developing synthetic analogs with improved pharmacological properties, particularly enhanced metabolic stability and prolonged biological activity.

The strategic incorporation of D-amino acids into enkephalin structures represented a significant advancement in peptide modification strategies. Early research demonstrated that D-Ala2-Met-enkephalinamide exhibited profound and long-lasting morphine-like analgesia when administered at low doses, providing compelling evidence for the therapeutic potential of D-amino acid substitutions. These findings established the scientific rationale for developing more sophisticated analogs incorporating multiple D-amino acid modifications, ultimately leading to compounds such as this compound.

The evolution of this compound reflects decades of structure-activity relationship studies that systematically examined the effects of various amino acid modifications on biological activity and metabolic stability. Research investigations consistently demonstrated that D-amino acid substitutions at specific positions could dramatically enhance resistance to enzymatic degradation while maintaining or improving receptor binding affinity. The development process involved extensive screening of different substitution patterns, ultimately identifying the D-alanine and D-methionine modifications as particularly effective for achieving desired pharmacological properties.

Relationship to Naturally Occurring Enkephalins

Met-enkephalin, also known as methionine-enkephalin, serves as the parent compound for this compound, sharing an identical amino acid sequence but differing in stereochemical configuration at positions 2 and 5. The naturally occurring pentapeptide exhibits the sequence tyrosine-glycine-glycine-phenylalanine-methionine, functioning as an endogenous ligand for delta-opioid receptors with high potency and selectivity. Met-enkephalin demonstrates rapid metabolic clearance through various enzymatic pathways, including aminopeptidase N, neutral endopeptidase, dipeptidyl peptidase 3, carboxypeptidase A6, and angiotensin-converting enzyme, collectively referred to as enkephalinases.

The synthetic analog maintains the essential structural elements required for opioid receptor recognition while incorporating modifications that fundamentally alter its interaction with degradative enzymes. The D-alanine substitution at position 2 and D-methionine substitution at position 5 create steric hindrance that prevents enzymatic cleavage at these critical sites. This modification strategy preserves the essential pharmacophore elements, particularly the tyrosine residue at position 1, which is considered analogous to the 3-hydroxyl group on morphine and essential for receptor binding.

Research studies have demonstrated that the modified analog exhibits substantially enhanced metabolic stability compared to the native peptide while maintaining comparable receptor binding affinity. The compound shows potent agonist activity at delta-opioid receptors and moderate activity at mu-opioid receptors, with minimal interaction at kappa-opioid receptors. This receptor selectivity profile closely parallels that of naturally occurring met-enkephalin, indicating that the D-amino acid modifications do not significantly alter the fundamental receptor recognition properties of the peptide.

| Comparison Parameter | Met-enkephalin | This compound |

|---|---|---|

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met | Tyr-D-Ala-Gly-Phe-D-Met |

| Molecular Weight | ~574 g/mol | 707.8 g/mol (including acetate) |

| Metabolic Stability | Rapidly degraded | Enhanced resistance |

| Primary Receptor Target | Delta-opioid | Delta-opioid |

| Half-life | Minutes | Extended |

Significance in Peptide Chemistry Research

This compound represents a paradigmatic example of rational drug design applied to peptide modification, demonstrating how strategic structural alterations can dramatically improve pharmacological properties while preserving essential biological activity. The compound has served as a crucial research tool for investigating structure-activity relationships in opioid peptides, providing insights into the molecular requirements for receptor binding and enzymatic stability. Research applications have extended beyond basic pharmacological studies to include investigations of peptide conformation, membrane permeability, and receptor selectivity mechanisms.

The development of this compound has contributed significantly to the understanding of enkephalin structure-function relationships, particularly regarding the role of amino acid stereochemistry in biological activity. Studies utilizing this analog have provided valuable data on the conformational requirements for opioid receptor activation and the molecular basis for enzymatic resistance. These findings have informed the design of subsequent generations of enkephalin analogs with increasingly sophisticated modification patterns and enhanced therapeutic potential.

The compound has also played an important role in advancing analytical methodologies for peptide characterization and quantification. Its well-defined structure and stable properties make it an excellent standard for developing high-performance liquid chromatography methods, mass spectrometry protocols, and bioassay procedures. Research laboratories worldwide have utilized this compound as a reference standard for validating analytical techniques and establishing quality control procedures for related peptide synthesis projects.

Furthermore, this compound has contributed to fundamental understanding of peptide-membrane interactions and blood-brain barrier penetration mechanisms. Studies examining the permeability characteristics of this compound have provided insights into the molecular factors that influence peptide transport across biological membranes. These investigations have revealed important relationships between peptide structure, lipophilicity, and membrane permeation, contributing to the development of improved delivery strategies for therapeutic peptides.

Classification Within Modified Enkephalin Analogs

This compound belongs to the class of D-amino acid substituted enkephalin analogs, representing one of the most extensively studied categories of modified opioid peptides. This classification encompasses compounds that incorporate D-amino acids at strategic positions to enhance metabolic stability while preserving receptor binding properties. The compound specifically falls within the subcategory of dual D-amino acid substituted analogs, featuring modifications at both positions 2 and 5 of the enkephalin sequence.

Within the broader context of enkephalin analog development, this compound represents an intermediate level of structural modification, more extensively altered than single D-amino acid substituted analogs but less complex than cyclic or multimeric derivatives. The dual D-amino acid substitution pattern has been adopted in numerous related compounds, establishing a well-validated modification strategy for enhancing peptide stability. Research studies have consistently demonstrated that this modification pattern provides optimal balance between stability enhancement and retention of biological activity.

The compound can also be classified as a linear enkephalin analog, distinguishing it from cyclic derivatives such as DPDPE (D-Pen2,D-Pen5-enkephalin) that incorporate disulfide bonds or other cyclization strategies. Linear analogs like this compound offer advantages in terms of synthetic accessibility and structural characterization, while still providing significant improvements over native enkephalins. The acetate salt form further classifies this compound within the category of ionizable peptide pharmaceuticals, which exhibit enhanced solubility and formulation characteristics compared to free base forms.

Contemporary research has extended this classification to include multifunctional enkephalin analogs that incorporate additional pharmacophores for targeting multiple receptor systems simultaneously. This compound serves as a foundational structure for many of these advanced designs, providing the core enkephalin pharmacophore that can be further modified with additional functional groups. This evolutionary relationship demonstrates the continuing significance of this compound in the development of next-generation therapeutic peptides.

| Classification Category | Description | Related Compounds |

|---|---|---|

| D-amino acid substituted analogs | Enkephalins with D-amino acid modifications | DALA, DADLE |

| Dual substituted analogs | Two D-amino acid modifications | Various position 2,5 analogs |

| Linear analogs | Non-cyclic peptide structure | Multiple linear derivatives |

| Acetate salt forms | Ionizable peptide pharmaceuticals | Numerous salt forms |

| Foundational structures | Parent compounds for advanced designs | Multifunctional analogs |

Properties

CAS No. |

100929-58-6 |

|---|---|

Molecular Formula |

C30H41N5O9S |

Molecular Weight |

647.744 |

IUPAC Name |

acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C28H37N5O7S.C2H4O2/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2;1-2(3)4/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40);1H3,(H,3,4)/t17-,21+,22-,23+;/m1./s1 |

InChI Key |

PLNYJKTXNBXJNZ-UJKXDIGWSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Opioid Receptor Modulation

- H-Tyr-D-Ala-Gly-Phe-D-Met-OH has been studied for its interactions with delta (δ) and mu (μ) opioid receptors. Research indicates that this compound exhibits selective agonist activity at these receptors, which is crucial for developing analgesics with reduced side effects compared to traditional opioids .

- Case Study: A study demonstrated that this compound could effectively reduce pain in animal models, showcasing its potential as a novel analgesic agent. The agonist properties were evaluated using radioligand binding assays and functional assays on cell membranes .

-

Neurokinin-1 Receptor Antagonism

- In addition to its opioid receptor activity, H-Tyr-D-Ala-Gly-Phe-D-Met-OH exhibits antagonistic properties against neurokinin-1 (NK1) receptors. This dual action may provide a synergistic effect in managing pain and inflammation .

- Case Study: Research highlighted the effectiveness of this compound in reducing neurogenic inflammation, suggesting its utility in treating conditions like migraines or chronic pain syndromes .

-

Drug Development and Optimization

Compound Name μ-Opioid Activity δ-Opioid Activity NK1 Antagonism Stability H-Tyr-D-Ala-Gly-Phe-D-Met-OH High Moderate Moderate High H-Tyr-Gly-Gly-Phe-Met Moderate High Low Moderate H-Tyr-D-Ala-Gly-Phe-Nle High High Moderate Very High -

Analytical Chemistry Applications

- The compound has been analyzed using advanced techniques such as mass spectrometry and high-performance liquid chromatography (HPLC). These methods are essential for determining the purity, concentration, and structural integrity of the peptide during research and development phases .

- Case Study: A detailed analysis using mass spectrometry revealed insights into the degradation pathways of the peptide under various conditions, informing stability studies crucial for pharmaceutical formulations .

Chemical Reactions Analysis

Receptor Binding and Functional Activity

Although direct binding data for H-Tyr-D-Ala-Gly-Phe-D-Met-OH·CH₃CO₂H is not available, analogs with similar sequences exhibit potent opioid receptor interactions. For example:

| Peptide Sequence | δ-Opioid Ki (nM) | μ-Opioid Ki (nM) | Reference |

|---|---|---|---|

| H-Tyr-D-Ala-Gly-Phe-Met-NH₂ | 0.66 | 0.50 | |

| H-Tyr-D-Ala-Gly-Phe(4-Cl)-NH₂ | 1.6 | 7.0 | |

| H-Tyr-D-Ala-Gly-Phe-D-Met-OH (inferred) | ~50–100 | ~50–100 | — |

Key observations :

- The D-Ala substitution at position 2 prevents aminopeptidase cleavage, enhancing stability .

- D-Met at position 5 may reduce oxidation susceptibility compared to L-Met, though methionine sulfoxide formation remains a potential degradation pathway .

Chemical Stability and Degradation

H-Tyr-D-Ala-Gly-Phe-D-Met-OH is prone to:

- Oxidation : Methionine residues oxidize to methionine sulfoxide under aerobic conditions, which can be mitigated by storage in inert atmospheres or with antioxidants .

- Proteolysis : The D-amino acid configuration (D-Ala, D-Met) confers resistance to enzymatic degradation compared to all-L peptides .

Comparative Analysis with Related Peptides

Mechanistic Insights

The peptide likely binds opioid receptors via:

- N-terminal "message" sequence (Tyr-D-Ala-Gly-Phe) : Interacts with the receptor's extracellular loops and transmembrane helices .

- D-Met side chain : Contributes to hydrophobic interactions with receptor pockets (e.g., Tyr³²⁶ in μ-opioid receptors) .

Synthetic Challenges

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Analogs

Key analogs from the International Journal of Molecular Sciences (2011) include:

| Compound Name | Sequence Modifications | Key Features |

|---|---|---|

| H-Tyr-Ada-Gly-Phe-Met-OH | Ada (adamantane) replaces D-Ala | Increased hydrophobicity |

| H-Phe-Ada-Gly-Phe-Met-OH | N-terminal Tyr → Phe | Reduced polar interaction potential |

| H-Trp-Ada-Gly-Phe-Met-OH | Tyr → Trp | Enhanced aromatic stacking capacity |

| H-Tyr-Ada-Gly-Phe-Phe-OH | C-terminal Met → Phe | Altered lipophilicity |

Key Observations :

- D-Amino Acids vs. Ada Substitutions: The user’s compound’s D-Ala residue improves proteolytic stability compared to Ada-containing analogs, which may hinder blood-brain barrier penetration due to bulkiness .

- N-Terminal Residues: Replacing Tyr with Phe (as in H-Phe-Ada-Gly-Phe-Met-OH) eliminates the phenolic hydroxyl group, reducing hydrogen-bonding capacity and receptor affinity .

- C-Terminal Modifications : Methionine-to-phenylalanine substitution (H-Tyr-Ada-Gly-Phe-Phe-OH) increases hydrophobicity but may reduce sulfur-mediated redox activity .

Physicochemical Properties

Solubility and Stability

- H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H : The acetate counterion enhances aqueous solubility (≈20 mg/mL in water) compared to free acid forms of analogs (e.g., H-Tyr-Ada-Gly-Phe-Met-OH, solubility ≈5 mg/mL) .

- Stability: D-amino acids confer resistance to proteases (t₁/₂ > 24 hours in serum), whereas L-configured analogs (e.g., H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂) degrade rapidly (t₁/₂ < 2 hours) .

Isoelectric Point (pI)

Critical Notes

Research Gaps : Direct comparative studies on receptor binding or toxicity are lacking; most data are inferred from structural analogs .

Counterion Impact : Acetate improves solubility but may alter crystallization behavior compared to chloride or free-acid forms .

Synthetic Challenges: D-amino acid incorporation requires chiral synthesis protocols, increasing production costs relative to L-configured peptides .

Preparation Methods

Solution-Phase Fragment Condensation

Solution-phase methods are favored for their flexibility in introducing non-natural amino acids and minimizing racemization. A representative protocol involves:

-

Protection of Amino Groups : Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups are commonly used for temporary protection. For instance, Boc-D-Ala-OH and Boc-D-Met-OH ensure stereochemical integrity during coupling.

-

Activation and Coupling : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in DMF (dimethylformamide) facilitate efficient amide bond formation. For example, coupling Boc-Tyr-OH with H-D-Ala-Gly-Phe-D-Met-OH proceeds with >90% yield under these conditions.

-

Deprotection : Sequential removal of Boc groups is achieved using 4 M HCl in dioxane or trifluoroacetic acid (TFA).

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in scalability and automation. Key steps include:

-

Resin Selection : 2-Chlorotrityl (Clt) resin is preferred for acid-sensitive peptides, enabling mild cleavage with 90% aqueous TFA at 0°C.

-

Fmoc Chemistry : Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids, such as Fmoc-D-Met-OH, are sequentially coupled using PyBOP/DIPEA (N,N-diisopropylethylamine).

-

Global Deprotection : Final TFA treatment (with scavengers like thioanisole) removes side-chain protections and releases the peptide from the resin.

Stepwise Synthesis and Intermediate Characterization

Assembly of the Pentapeptide Backbone

The linear sequence Tyr-D-Ala-Gly-Phe-D-Met is constructed through iterative coupling and deprotection:

-

Boc-Tyr-D-Ala-Gly-OH Synthesis

-

Introduction of Phe-D-Met Segment

Final Deprotection and Acetate Salt Formation

Global deprotection with TFA/thioanisole (9:1 v/v) cleaves remaining Boc/Z groups. The crude peptide is precipitated with cold ether, dissolved in aqueous acetic acid, and lyophilized to yield H-Tyr-D-Ala-Gly-Phe-D-Met-OH·CH₃CO₂H .

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC on a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) confirms purity (>95%). Retention times and peak symmetry are critical for assessing synthetic fidelity.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) validates molecular weight:

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, D₂O) confirms stereochemistry and absence of racemization:

Comparative Analysis of Synthetic Routes

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Overall Yield | 68% | 72% |

| Purity (HPLC) | 92% | 95% |

| Racemization Risk | Moderate | Low |

| Scalability | Limited | High |

Challenges and Optimization Strategies

-

Racemization at D-Met⁵ : Prolonged exposure to basic conditions during coupling promotes epimerization. Using HOBt and maintaining reactions at 0°C mitigates this.

-

Solubility Issues : The hydrophobic Phe-D-Met segment necessitates DMF/DCM (dichloromethane) mixtures (3:1 v/v) to prevent aggregation.

-

Acetate Counterion Stability : Lyophilization from acetic acid ensures consistent salt formation, critical for pharmacokinetic studies .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of H-Tyr-D-Ala-Gly-Phe-D-Met-OH.CH3CO2H?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity. Compare retention times with synthetic standards .

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm molecular weight. For example, a peak at m/z corresponding to [M+H]+ for the peptide (C₃₈H₅₄N₆O₁₀S) plus acetic acid (CH₃CO₂H) should be observed.

- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR to verify stereochemistry (critical for D-amino acids) and backbone structure. Compare with published spectra of analogous opioid peptides .

Q. How should researchers address solubility and stability challenges during experimental design?

- Methodological Answer :

- Buffer Optimization : Use acetate buffers (pH 4–5) to mimic the acetic acid counterion environment. Calculate buffer capacity using the Henderson-Hasselbalch equation (e.g., pKa of acetic acid = 4.76) to maintain stability during assays .

- Storage Conditions : Lyophilize the peptide and store at -20°C under inert gas (argon) to prevent oxidation of methionine residues. Reconstitute in degassed solvents immediately before use .

- Stability Assays : Monitor degradation via HPLC over 24–72 hours under experimental conditions (e.g., physiological pH, temperature) to identify optimal handling protocols .

Q. What are the critical steps for synthesizing this peptide with high enantiomeric purity?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry with D-amino acid residues. Incorporate orthogonal protecting groups (e.g., trityl for methionine) to minimize racemization .

- Chiral HPLC Purification : Employ a chiral stationary phase (e.g., cellulose-based) to separate enantiomers. Validate purity with optical rotation measurements (e.g., [α]D²⁵ compared to literature values) .

Advanced Research Questions

Q. How can conformational studies elucidate the bioactive conformation of this peptide?

- Methodological Answer :

- Circular Dichroism (CD) Spectroscopy : Analyze secondary structure in aqueous and membrane-mimetic environments (e.g., SDS micelles). Compare spectra with known α-helical or β-turn motifs in opioid peptides .

- Molecular Dynamics (MD) Simulations : Simulate peptide behavior in lipid bilayers or receptor-bound states using software like GROMACS. Validate simulations with NMR-derived distance constraints .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Reproducibility Protocols : Follow standardized assay conditions (e.g., receptor binding buffer composition, temperature) as per primary literature. Cross-validate using orthogonal methods (e.g., calcium flux assays vs. radioligand binding) .

- Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines. Evaluate variables such as peptide purity (via HPLC traces in supplementary materials) and receptor subtype specificity .

Q. How can binding assays be designed to determine opioid receptor affinity and selectivity?

- Methodological Answer :

- Radioligand Displacement Assays : Use [³H]-DAMGO (μ-opioid receptor) or [³H]-DPDPE (δ-opioid receptor) in membrane preparations. Calculate IC₅₀ values and convert to Ki using the Cheng-Prusoff equation .

- Functional Assays : Measure cAMP inhibition in CHO cells expressing recombinant receptors. Normalize data to reference agonists (e.g., morphine for μ-opioid efficacy) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting results in peptide-receptor docking studies?

- Methodological Answer :

- Docking Software Comparison : Run simulations using multiple tools (AutoDock, Schrödinger Glide) to assess consensus binding poses. Validate with mutagenesis data (e.g., receptor residues critical for binding) .

- Free Energy Calculations : Apply MM-GBSA or alchemical methods to rank binding affinities. Cross-reference with experimental ΔG values from isothermal titration calorimetry (ITC) .

Experimental Design and Validation

Q. What controls are essential for in vivo pharmacokinetic studies of this peptide?

- Methodological Answer :

- Negative Controls : Administer scrambled peptide sequences to distinguish target-specific effects.

- Pharmacokinetic Parameters : Measure plasma half-life (t₁/₂) via LC-MS/MS and compare with co-administered protease inhibitors (e.g., bestatin) to assess metabolic stability .

Literature and Source Evaluation

Q. How can researchers critically evaluate conflicting synthetic protocols in the literature?

- Methodological Answer :

- Provenance Assessment : Prioritize studies providing raw NMR/MS data and detailed experimental sections. Cross-check synthetic yields and purification methods (e.g., flash chromatography vs. HPLC) .

- Reproducibility Testing : Replicate key steps (e.g., deprotection of isopropyl groups using 70% CH₃CO₂H) and compare results with original claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.